[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol
Description
[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol is a brominated pyrrole derivative featuring a phenylsulfonyl substituent at the 1-position and a hydroxymethyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₂H₁₀BrNO₃S, with a molar mass of 328.14 g/mol. Structural characterization of such compounds is typically performed via X-ray crystallography using programs like SHELX , ensuring precise validation of atomic positions and bond geometries .
Properties
IUPAC Name |
[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOPQRDAJIAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol typically involves the bromination of a pyrrole derivative followed by the introduction of the phenylsulfonyl group and the hydroxymethyl group. One common method includes:
Bromination: The starting pyrrole compound is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Sulfonylation: The brominated pyrrole is then reacted with a phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane, potassium permanganate in water.
Reduction: LAH in tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology:
Biological Probes: Utilized in the design of probes for studying biological processes involving pyrrole-containing biomolecules.
Drug Development: Investigated for potential pharmacological activities and as a scaffold for drug discovery.
Medicine:
Therapeutic Agents: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agrochemicals: Investigated for potential use in the synthesis of agrochemical agents.
Mechanism of Action
The mechanism of action of [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain proteins, while the bromine atom may facilitate interactions with nucleophilic sites. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Physicochemical Implications :
- The carbamate group lowers solubility in polar solvents compared to the target compound’s hydroxymethyl group.
- The 2-cyanophenylsulfonyl group may increase thermal stability due to stronger dipole-dipole interactions.
Compound B: (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (CAS: 1137165-23-1)
Molecular Formula : C₁₀H₉BrN₂O
Molar Mass : 253.10 g/mol
Key Structural Differences :
- Heterocyclic Core: Compound B features a pyrazole ring instead of a pyrrole.
- Substituent Position : The bromine atom is located on a para-substituted phenyl group attached to the pyrazole, rather than directly on the heterocycle. This positioning reduces steric hindrance near the heterocyclic core compared to the target compound .
Physicochemical Implications :
- The smaller molar mass (253.10 vs.
- The pyrazole ring’s electronic structure may enhance coordination with metal ions, suggesting applications in catalysis or metallodrug design.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
